molecular formula C13H18O B14518578 1-Methoxy-2-(3-methylcyclopentyl)benzene CAS No. 62730-37-4

1-Methoxy-2-(3-methylcyclopentyl)benzene

Cat. No.: B14518578
CAS No.: 62730-37-4
M. Wt: 190.28 g/mol
InChI Key: AUNKOIMYEXZERT-UHFFFAOYSA-N
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Description

1-Methoxy-2-(3-methylcyclopentyl)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a methoxy group and a 3-methylcyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-(3-methylcyclopentyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene ring is reacted with an electrophile in the presence of a catalyst to introduce the desired substituents. For example, the methoxy group can be introduced using methanol and a strong acid catalyst, while the 3-methylcyclopentyl group can be added using a Friedel-Crafts alkylation reaction with 3-methylcyclopentyl chloride and aluminum chloride as the catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-(3-methylcyclopentyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methoxy-2-(3-methylcyclopentyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(3-methylcyclopentyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2-methylbenzene: Similar structure but lacks the cyclopentyl group.

    1-Methoxy-4-methylbenzene: Similar structure with the methoxy and methyl groups in different positions.

    1-Methoxy-2-(2-methylpropyl)benzene: Similar structure with a different alkyl substituent.

Uniqueness

1-Methoxy-2-(3-methylcyclopentyl)benzene is unique due to the presence of the 3-methylcyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

62730-37-4

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-methoxy-2-(3-methylcyclopentyl)benzene

InChI

InChI=1S/C13H18O/c1-10-7-8-11(9-10)12-5-3-4-6-13(12)14-2/h3-6,10-11H,7-9H2,1-2H3

InChI Key

AUNKOIMYEXZERT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)C2=CC=CC=C2OC

Origin of Product

United States

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